Relative Potency in Reducing Decerebrate Rigidity vs. Chlorpromazine
A direct comparative study assessed the intravenous potency of several compounds in reducing rigidity in the intercollicular decerebrate cat model. Dimethothiazine was found to have half the potency of chlorpromazine, with M&B 18,706 being seven times more potent than dimethothiazine [1]. This establishes a clear quantitative benchmark for dimethothiazine's activity within a structurally related phenothiazine series.
| Evidence Dimension | Intravenous Potency for Rigidity Reduction |
|---|---|
| Target Compound Data | Potency designated as 1x (baseline for comparison) |
| Comparator Or Baseline | Chlorpromazine (2x more potent) and M&B 18,706 (7x more potent) |
| Quantified Difference | Dimethothiazine is 50% as potent as chlorpromazine and 1/7th as potent as M&B 18,706. |
| Conditions | Intercollicular decerebrate cat model; intravenous administration. |
Why This Matters
This data provides a precise in vivo activity benchmark, allowing researchers to select dimethothiazine mesylate over chlorpromazine when a less potent phenothiazine is required for mechanistic studies or to achieve a specific effect size without the associated potency of other derivatives.
- [1] Maxwell, D. R., et al. (1974). Pharmacology of M & B 18,706, a drug which selectively reduces decerebrate rigidity. British Journal of Pharmacology, 50(1), 35-45. View Source
